6-Cyano-2,3-difluorobenzoic acid chemical properties
6-Cyano-2,3-difluorobenzoic acid chemical properties
An In-depth Technical Guide to 6-Cyano-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
6-Cyano-2,3-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its structure, which incorporates a carboxylic acid, a nitrile group, and a difluorinated benzene ring, offers a unique combination of reactivity and physicochemical properties. The strategic placement of two fluorine atoms significantly influences the molecule's electronic character, enhancing its utility in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The electron-withdrawing nature of the fluorine and cyano substituents modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a valuable precursor for a diverse range of target compounds.[2] This guide provides a comprehensive technical overview of the chemical properties, synthetic routes, reactivity, and potential applications of 6-Cyano-2,3-difluorobenzoic acid, aimed at researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The precise experimental data for 6-Cyano-2,3-difluorobenzoic acid is not extensively documented in publicly available literature. However, its properties can be inferred from closely related analogs such as 2,3-difluorobenzoic acid and other cyanobenzoic acids.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₃F₂NO₂ | - |
| Molecular Weight | 183.12 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid. | [3] |
| Melting Point | Likely higher than 163-165 °C (the melting point of 2,3-difluorobenzoic acid). | |
| Solubility | Expected to be soluble in polar organic solvents and show increased water solubility at higher pH due to salt formation. | [3][4] |
| pKa | The carboxylic acid is expected to be more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the fluorine and cyano groups. | [2] |
Molecular Structure
Caption: Molecular structure of 6-Cyano-2,3-difluorobenzoic acid.
Synthesis and Experimental Protocols
One potential pathway starts with 2,3,4-trifluoronitrobenzene. This approach leverages the differential reactivity of the fluorine atoms to selective nucleophilic substitution, followed by transformation of the nitro group.
Hypothetical Synthetic Workflow
Caption: A potential synthetic pathway to 6-Cyano-2,3-difluorobenzoic acid.
Generalized Experimental Protocol: Nitrile Hydrolysis
The final step in the proposed synthesis is the selective hydrolysis of a dinitrile precursor. The conditions for this reaction must be carefully controlled to favor the hydrolysis of one nitrile group to a carboxylic acid while leaving the other intact.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dinitrile precursor (1.0 eq.) in a suitable solvent mixture, such as aqueous ethanol or a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Slowly add the hydrolyzing agent (e.g., concentrated sulfuric acid or a solution of sodium hydroxide). The choice between acidic or alkaline conditions can influence the reaction rate and selectivity.[5]
-
Reaction Conditions: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., via TLC or LC-MS). The temperature and reaction time are critical parameters to control the extent of hydrolysis.
-
Work-up and Isolation: After cooling to room temperature, adjust the pH of the reaction mixture to precipitate the carboxylic acid product. For acidic hydrolysis, basification followed by re-acidification can aid in purification. For alkaline hydrolysis, acidification will yield the desired product.[5]
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Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system to yield the final 6-Cyano-2,3-difluorobenzoic acid.
Causality in Experimental Design: The choice of acidic versus alkaline hydrolysis is crucial. Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis initially forms the carboxylate salt, requiring a subsequent acidification step.[5] The electron-withdrawing nature of the fluorine atoms and the second nitrile group may influence the susceptibility of each nitrile to hydrolysis, potentially allowing for selective conversion under carefully controlled conditions.
Reactivity and Mechanistic Insights
The chemical behavior of 6-Cyano-2,3-difluorobenzoic acid is governed by its three distinct functional moieties: the carboxylic acid, the nitrile, and the difluorinated aromatic ring.
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Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often requiring activation with coupling agents (e.g., DCC, EDC). The acidity of the carboxylic acid is enhanced by the electron-withdrawing fluorine and cyano groups.[2]
-
Nitrile Group: The nitrile (cyano) group is also susceptible to hydrolysis, which under harsh conditions (strong acid or base and prolonged heating) can be converted to a carboxylic acid, yielding 2,3-difluorophthalic acid. It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The benzene ring is electron-deficient due to the presence of two fluorine atoms, a cyano group, and a carboxylic acid group. This deactivation makes electrophilic aromatic substitution challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.
Key Reaction Pathways
Caption: Key reactions of 6-Cyano-2,3-difluorobenzoic acid.
Applications in Research and Drug Development
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2]
-
Pharmaceutical Intermediates: 6-Cyano-2,3-difluorobenzoic acid is a valuable intermediate for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications and the construction of complex molecular scaffolds.[1][6] For instance, related aminobenzoic acids are precursors to a wide range of biologically active compounds, including anti-inflammatory and anticancer agents.[6][7]
-
Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a building block for advanced agrochemicals. Fluorinated compounds are frequently used in the design of modern pesticides and herbicides.[8]
-
Materials Science: Aromatic carboxylic acids with cyano groups can be utilized in the synthesis of polymers and liquid crystals. The polarity and rigid structure of such molecules are desirable in the development of advanced materials.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-Cyano-2,3-difluorobenzoic acid is not widely available, safety precautions can be inferred from data on structurally similar compounds like 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid.
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11][12]
-
Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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ACS Publications. (n.d.). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Retrieved from [Link]
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Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. Retrieved from [Link]
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Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester. Retrieved from [Link]
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PMC. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
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LookChem. (n.d.). Cas 385-00-2,2,6-Difluorobenzoic acid. Retrieved from [Link]
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MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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